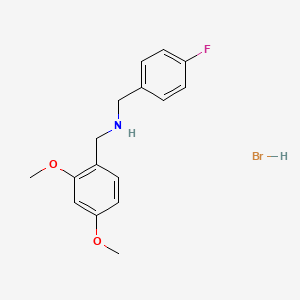

![molecular formula C16H17NO4S2 B2924729 Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate CAS No. 1030762-70-9](/img/structure/B2924729.png)

Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate” is a complex organic molecule. It contains a thiophene ring, a phenyl group, a sulfonylamino group, and a propanoate ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The thiophene ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions . The sulfonylamino group could participate in various reactions such as elimination, substitution, or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, we can infer that its solubility, melting point, boiling point, and reactivity would be influenced by its functional groups .Scientific Research Applications

Antiandrogen Activity

- Synthesis and Structure-Activity Relationships in Antiandrogens : Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds, including derivatives of Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate, for antiandrogen activity. They discovered novel, potent antiandrogens in the methyl series that are peripherally selective, with one of these compounds currently being developed for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Synthesis of Derivatives

- Synthesis of 3-(Phenylsulfonimidoyl)propanoate Derivatives : Tye and Skinner (2002) described the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives. Their research involved the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, showing interesting conformational properties in the derivatives, indicating potential for diverse chemical applications (Tye & Skinner, 2002).

Antimicrobial Properties

- Synthesis and Antimicrobial Evaluation of Novel Compounds : Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. Their study included derivatives of this compound, showing promising antibacterial and antifungal results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Electrochemical Applications

- Electrochemical Capacitor Applications : Ferraris, Eissa, Brotherston, and Loveday (1998) evaluated the performance of electroactive polymers derived from 3-(phenylthiophene) derivatives for capacitor applications. This study suggests potential uses in energy storage and electronic devices (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Pharmaceutical Applications

- Resolution and Determination of Active Enantiomer in Antiandrogens : Tucker and Chesterson (1988) conducted a study on the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a related compound. This research is significant for understanding the stereochemistry and activity of such compounds in pharmaceutical applications (Tucker & Chesterson, 1988).

Future Directions

Mechanism of Action

Target of Action

It is known that sulfonylamino azinones, a class of compounds to which this molecule belongs, have been extensively studied for their biological activities . They have been found to possess diuretic, antihypertensive, anti-inflammatory, and anticancer activities . This suggests that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

Sulfonylamino azinones, including this compound, are known to interact with their targets in a way that modulates their activity . This modulation can result in changes to cellular processes, leading to the observed biological effects.

Biochemical Pathways

Given the reported biological activities of related sulfonylamino azinones , it can be inferred that the compound may influence pathways related to inflammation, hypertension, diuresis, and cancer. The exact downstream effects would depend on the specific targets and their roles in these pathways.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets Additionally, the compound’s action can be influenced by the specific cellular and tissue environments in which it is active

properties

IUPAC Name |

methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-21-16(18)12-14(15-8-5-10-22-15)17-23(19,20)11-9-13-6-3-2-4-7-13/h2-11,14,17H,12H2,1H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVPFEMYVIFXNF-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC(C1=CC=CS1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)

![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)

![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)

![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)

![(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B2924656.png)

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)

![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)

![2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2924661.png)

![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)

![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)

![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2924666.png)